4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a structurally complex pyrrol-2-one derivative featuring multiple functional groups. Its core structure includes a dihydro-pyrrol-2-one scaffold substituted with a furan-2-carbonyl moiety at position 4, a hydroxyl group at position 3, a 5-methyl-1,2-oxazol-3-yl group at position 1, and a 3-propoxyphenyl substituent at position 3.
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20N2O6/c1-3-9-28-15-7-4-6-14(12-15)19-18(20(25)16-8-5-10-29-16)21(26)22(27)24(19)17-11-13(2)30-23-17/h4-8,10-12,19,26H,3,9H2,1-2H3 |
InChI Key |
WHUIRCFYBODYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 3,5-diaryl-substituted dihydro-pyrrol-2-ones, which have been studied for their synthetic versatility and bioactivity. Below is a comparative analysis with structurally related analogues:
Key Observations:
Substituent Effects on Physicochemical Properties :
- The target compound’s 3-propoxyphenyl group likely improves lipophilicity compared to the hydroxyphenyl or chlorophenyl groups in compounds 15m and 16a .
- The 5-methyl-1,2-oxazol-3-yl substituent may enhance metabolic stability relative to phenyl or methoxypropyl groups in other analogues .
Synthetic Accessibility :
- Compounds like 15m and 16a are synthesized via base-assisted cyclization or nucleophilic substitution, suggesting similar routes could apply to the target compound .
- The furan-2-carbonyl group in the target compound and analogues (e.g., ) may require protection-deprotection strategies during synthesis.
Bioactivity Potential: While 15m and 16a lack reported biological data, the pyridinyl analogue () hints at possible kinase inhibition due to the pyridine moiety’s role in binding ATP pockets. The 3-hydroxy group in the target compound could mimic phenolic pharmacophores in kinase or protease inhibitors.
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